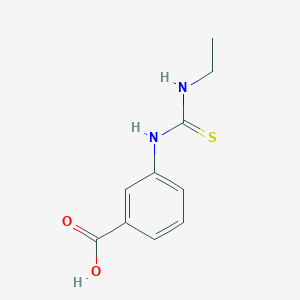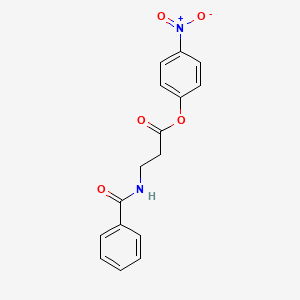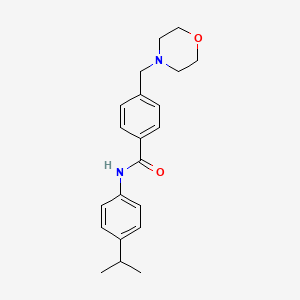
m-(3-Ethyl-2-thioureido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-(3-Ethyl-2-thioureido)benzoic acid: is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties . The structure of this compound consists of a benzoic acid moiety substituted with a thioureido group at the meta position, which is further substituted with an ethyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of m-(3-Ethyl-2-thioureido)benzoic acid typically involves the reaction of 3-ethylbenzoic acid with thiourea under specific conditions. One common method involves the use of ammonium thiocyanate in dry acetone, which reacts with the benzoic acid derivative to form the desired thioureido compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: m-(3-Ethyl-2-thioureido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzoic acid derivatives.
科学的研究の応用
Chemistry: m-(3-Ethyl-2-thioureido)benzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties. It is studied for its potential use in developing new antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its derivatives are used in the formulation of various drugs and agrochemicals.
作用機序
The mechanism of action of m-(3-Ethyl-2-thioureido)benzoic acid involves its interaction with specific molecular targets in microbial cells. The thioureido group is known to interfere with the synthesis of essential proteins and enzymes in bacteria and fungi, leading to their inhibition or death . The compound may also disrupt the cell membrane integrity of these microorganisms.
類似化合物との比較
- m-(3-Methyl-2-thioureido)benzoic acid
- m-(3-Propyl-2-thioureido)benzoic acid
- m-(3-Butyl-2-thioureido)benzoic acid
Comparison: m-(3-Ethyl-2-thioureido)benzoic acid is unique due to the presence of the ethyl group, which influences its biological activity and chemical reactivity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic properties and potency in biological assays .
特性
IUPAC Name |
3-(ethylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-11-10(15)12-8-5-3-4-7(6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14)(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTBXPTUJREELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-CHLOROPHENYL)METHYL]-N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]METHANESULFONAMIDE](/img/structure/B5785441.png)
![ethyl 2-[(2,3-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5785444.png)
![methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)
![N-[4-(acetylamino)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5785463.png)

![1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5785472.png)
![(2E)-2-[(4-methylphenyl)hydrazinylidene]-3-[6-[[(3E)-3-[(4-methylphenyl)hydrazinylidene]-4-oxo-4-phenylbutan-2-ylidene]amino]hexylimino]-1-phenylbutan-1-one](/img/structure/B5785478.png)
![5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)

![3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B5785495.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5785511.png)


![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
